molecular formula C13H11NO4S B3856680 2-methyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one

2-methyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one

Cat. No. B3856680
M. Wt: 277.30 g/mol
InChI Key: XTGPABZHVNQSCA-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound is commonly referred to as PSI, and it has been shown to have a wide range of applications in scientific research.

Scientific Research Applications

PSI has been shown to have a wide range of applications in scientific research. It has been used as a tool for studying protein-protein interactions, as well as for investigating the role of specific proteins in cellular signaling pathways. PSI has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.

Mechanism of Action

The mechanism of action of PSI is based on its ability to inhibit the activity of certain enzymes, such as protein kinases. This inhibition leads to a disruption of cellular signaling pathways, which can have a wide range of effects on cellular function. PSI has been shown to be a potent inhibitor of several protein kinases, including Akt and JNK.
Biochemical and Physiological Effects:
PSI has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to inhibit the growth and proliferation of cancer cells. PSI has also been shown to have anti-inflammatory effects, and it has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of PSI for lab experiments is its potency as a protein kinase inhibitor. This allows researchers to investigate the role of specific proteins in cellular signaling pathways, which can provide valuable insights into the mechanisms of disease. However, PSI also has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the synthesis of PSI can be challenging, which can limit its availability for some researchers.

Future Directions

There are several future directions for research involving PSI. One area of focus is the development of new drugs based on the structure of PSI. Researchers are investigating the potential of PSI derivatives as potential treatments for cancer and other diseases. Additionally, researchers are investigating the use of PSI as a tool for studying the role of specific proteins in cellular signaling pathways. This research could provide valuable insights into the mechanisms of disease and could lead to the development of new treatments.

properties

IUPAC Name

[(E)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-10-9-11(7-8-13(10)15)14-18-19(16,17)12-5-3-2-4-6-12/h2-9H,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGPABZHVNQSCA-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NOS(=O)(=O)C2=CC=CC=C2)C=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C/C(=N/OS(=O)(=O)C2=CC=CC=C2)/C=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one
Reactant of Route 2
2-methyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one
Reactant of Route 3
Reactant of Route 3
2-methyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one
Reactant of Route 4
2-methyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one
Reactant of Route 5
Reactant of Route 5
2-methyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one
Reactant of Route 6
2-methyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one

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